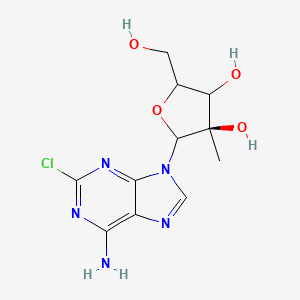
2-Chloro-2'-C-Methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2’-C-Methyladenosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is structurally related to adenosine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-C-Methyladenosine typically involves the chlorination of adenosine derivatives followed by methylation. One common method includes the use of 2-chloroadenosine as a starting material, which undergoes a methylation reaction at the 2’-C position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2-Chloro-2’-C-Methyladenosine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2’-C-Methyladenosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Hydrolysis yields adenosine derivatives and the corresponding sugar moiety.
Scientific Research Applications
2-Chloro-2’-C-Methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, including signal transduction and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research. It has shown promise in inhibiting the replication of certain viruses and in modulating immune responses.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-2’-C-Methyladenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleic acid metabolism. By binding to these targets, the compound can modulate various biological pathways, including:
Inhibition of Enzymes: It can inhibit enzymes like adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.
Receptor Agonism/Antagonism: It can act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Chloroadenosine: A closely related compound with similar biological activity but lacking the methyl group at the 2’-C position.
2’-C-Methyladenosine: Another analog that lacks the chlorine atom at the 2-position.
Uniqueness: 2-Chloro-2’-C-Methyladenosine is unique due to the presence of both the chlorine atom and the methyl group, which confer enhanced stability and biological activity compared to its analogs. This dual modification allows for more specific interactions with molecular targets and improved pharmacokinetic properties.
Properties
Molecular Formula |
C11H14ClN5O4 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(3R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4?,6?,9?,11-/m1/s1 |
InChI Key |
CKNNSJGYKWRNEN-LTXNOJISSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


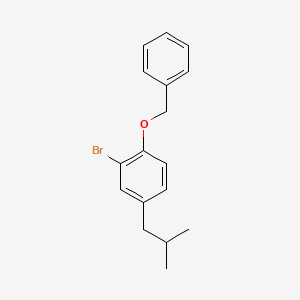
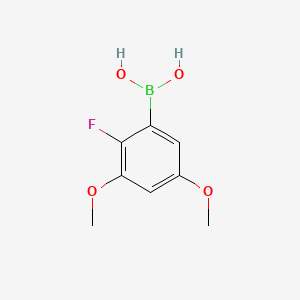
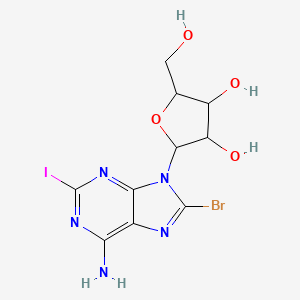
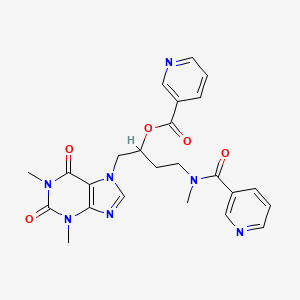
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)
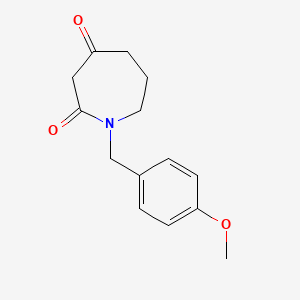
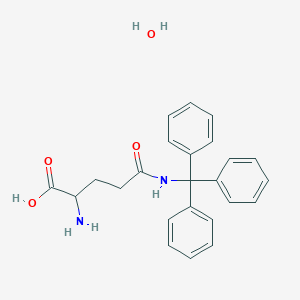
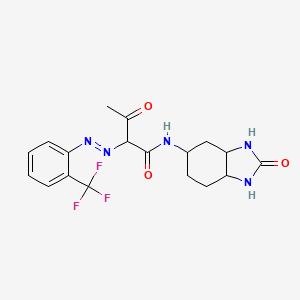
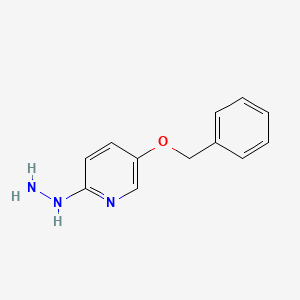
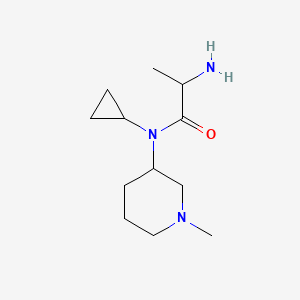
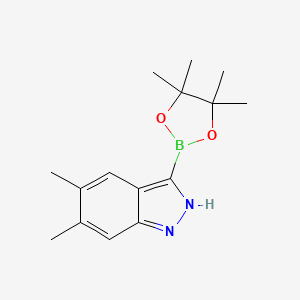
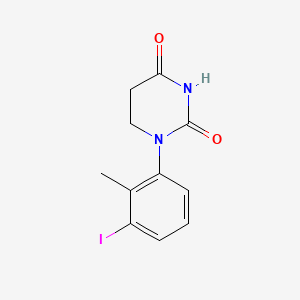
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)

